molecular formula C13H8ClIN2O3 B3674585 4-chloro-N-(3-iodophenyl)-3-nitrobenzamide

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide

Cat. No.: B3674585
M. Wt: 402.57 g/mol
InChI Key: LXKJWZGMTCHYKL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide is an organic compound characterized by the presence of chloro, iodo, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-11-5-4-8(6-12(11)17(19)20)13(18)16-10-3-1-2-9(15)7-10/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJWZGMTCHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-iodophenyl)-3-nitrobenzamide typically involves a multi-step process:

    Halogenation: The chloro and iodo substituents are introduced via halogenation reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while iodination often involves the use of iodine and an oxidizing agent.

    Amidation: The final step involves the formation of the benzamide structure. This can be achieved by reacting the halogenated nitrobenzene with an appropriate amine under suitable conditions, often in the presence of a coupling agent like carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the amide group.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) for halogen exchange.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing the chloro group with an alkoxy group would yield an alkoxy-substituted benzamide.

    Reduction: Reduction of the nitro group yields the corresponding amine.

    Oxidation: Oxidation might lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-iodophenyl)-3-nitrobenzamide depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-iodophenyl)benzamide:

    4-chloro-N-(3-bromophenyl)-3-nitrobenzamide: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and biological activity.

    4-chloro-N-(3-iodophenyl)-3-aminobenzamide:

Uniqueness

4-chloro-N-(3-iodophenyl)-3-nitrobenzamide is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(3-iodophenyl)-3-nitrobenzamide
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4-chloro-N-(3-iodophenyl)-3-nitrobenzamide

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